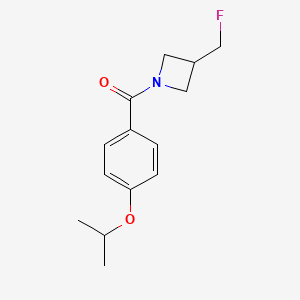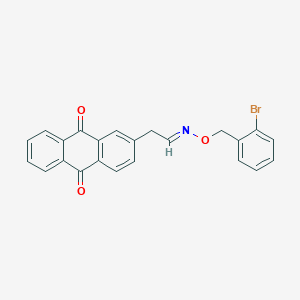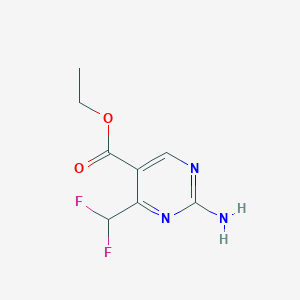
3-(azepan-1-ylcarbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it is commonly used in a particular field, such as medicine or materials science .
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create it. This can involve a variety of chemical reactions, and often requires specific conditions such as temperature, pressure, or the presence of a catalyst .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity .科学的研究の応用
Synthetic Methodologies
Research on similar compounds has focused on the development of new synthetic methodologies for creating complex molecular structures. For example, the enantioselective synthesis of secondary amines with switchable axial chirality has been explored, highlighting the importance of controlling stereochemistry in organic synthesis (Pira, Wallace, & Graham, 2009). This area of research is crucial for the development of novel pharmaceuticals and materials with specific optical properties.
Pharmaceuticals
In the realm of drug discovery, the synthesis and structure-activity relationships of compounds have been extensively studied. For instance, the creation of selective inhibitors for protein tyrosine kinases demonstrates the pharmaceutical applications of naphthyridine derivatives (Thompson et al., 2000). Such studies are vital for developing new treatments for diseases by targeting specific enzymes or receptors.
Material Science
The development of new materials, especially those with unique electronic or optical properties, is another area of interest. Azepanium ionic liquids, for example, have been synthesized for potential applications in green chemistry, showcasing the versatility of azepane derivatives in creating environmentally friendly solvents (Belhocine et al., 2011). Research in this field aims to find sustainable alternatives to traditional materials and processes.
Analytical Chemistry
In analytical chemistry, the focus is often on developing methods for detecting or quantifying specific substances. The use of ionic liquids for improving the separation and quantization of aromatic amines in products like hair dyes demonstrates the application of related compounds in enhancing analytical techniques (Lizier & Zanoni, 2012). Such advancements are crucial for ensuring the safety and quality of consumer products.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
azepan-1-yl-[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-17-9-11-20(30-2)21(14-17)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPGPICTLOIZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)
![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)
![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![2-[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2779251.png)




